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Compound of Interest

Compound Name: 1-Isopropyl-1H-pyrazol-3-ol

Cat. No.: B1322980

An In-depth Technical Guide to 1-Isopropyl-1H-
pyrazol-3-ol

This technical guide provides a comprehensive overview of the known physical and chemical
properties of 1-Isopropyl-1H-pyrazol-3-ol. It is intended for researchers, scientists, and
professionals in the field of drug development and chemical synthesis. Due to the limited
availability of experimental data for this specific compound, this guide combines predicted data
with established principles for the pyrazole class of compounds.

Chemical Identity and Physical Properties

1-Isopropyl-1H-pyrazol-3-ol, with the CAS number 21074-39-5, is a substituted pyrazole
derivative. Pyrazoles are a class of five-membered heterocyclic compounds containing two
adjacent nitrogen atoms, which are of significant interest in medicinal chemistry due to their
diverse biological activities.[1][2]

Table 1: Physical and Chemical Properties of 1-Isopropyl-1H-pyrazol-3-ol
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Property Value Source
Molecular Formula CeH10N20

Molecular Weight 126.16 g/mol

CAS Number 21074-39-5 [3]

Predicted Density

1.071 £ 0.06 g/cm?

Predicted pKa

8.85+0.70

Melting Point

Data not available

Boiling Point

Data not available

Solubility

Data not available

It is important to note that 1-Isopropyl-1H-pyrazol-3-ol can exist in tautomeric forms, namely

the -ol, -one, and zwitterionic forms. The predominant form can be influenced by the solvent

and physical state.[4]

Synthesis

While a specific experimental protocol for the synthesis of 1-Isopropyl-1H-pyrazol-3-ol is not

readily available in the literature, a general and widely used method for the synthesis of 1-

substituted pyrazol-3-ones is the Knorr pyrazole synthesis, which involves the condensation of

a [3-ketoester with a hydrazine.[1][5] A plausible synthetic route for 1-lsopropyl-1H-pyrazol-3-

ol would involve the reaction of ethyl acetoacetate with isopropylhydrazine.

Proposed Experimental Protocol: Synthesis of 1-
Isopropyl-1H-pyrazol-3-ol

This protocol is adapted from the general Knorr synthesis of pyrazolones.[1]

Materials:

o Ethyl acetoacetate

 Isopropylhydrazine (or its hydrochloride salt)
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Ethanol

Glacial Acetic Acid (catalyst)

Water

Sodium Bicarbonate (for neutralization if using hydrazine salt)
Procedure:

 In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine
ethyl acetoacetate (1.0 eq) and isopropylhydrazine (1.1 eq) in ethanol.

e Add a catalytic amount of glacial acetic acid to the mixture.

o Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction
can be monitored by Thin Layer Chromatography (TLC).

 After the reaction is complete, cool the mixture to room temperature.

o If a precipitate forms, it can be collected by filtration. If not, the solvent is removed under
reduced pressure.

e The crude product is then purified, typically by recrystallization from a suitable solvent (e.g.,
ethanol/water mixture) or by column chromatography on silica gel.

Diagram 1: Synthetic Workflow for 1-lsopropyl-1H-pyrazol-3-ol
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Caption: Synthetic workflow for the preparation of 1-lsopropyl-1H-pyrazol-3-ol.

Spectral Data

Experimental spectral data for 1-Isopropyl-1H-pyrazol-3-ol are not currently available in public
databases. The following are predicted key spectral features based on the analysis of similar

pyrazole structures.

Table 2: Predicted Spectral Data for 1-lIsopropyl-1H-pyrazol-3-ol
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Technique Predicted Features

Signals corresponding to the isopropyl! group (a
septet for the CH and a doublet for the two CHs
roups), and signals for the protons on the
14 NMR groups) . g " p
pyrazole ring. The position of the OH proton
signal would be solvent-dependent and may be

broad.

Resonances for the three carbons of the
isopropyl group and the three carbons of the

13C NMR pyrazole ring. The chemical shift of the carbon
bearing the hydroxyl group would be

characteristic.

A broad absorption band in the region of 3200-
3600 cm~1 corresponding to the O-H stretch. C-
H stretching vibrations for the isopropyl and

'R Spectroscopy pyrazole ring protons around 2850-3100 cm~1. A
C=N stretching vibration characteristic of the

pyrazole ring around 1500-1600 cm™1,

A molecular ion peak corresponding to the
molecular weight of 126.16 g/mol .

Mass Spectrometry Fragmentation patterns would likely involve the
loss of the isopropyl group and cleavage of the

pyrazole ring.

Reactivity and Chemical Properties

The chemical reactivity of 1-lsopropyl-1H-pyrazol-3-ol is dictated by the functional groups
present: the pyrazole ring, the hydroxyl group, and the isopropyl substituent. The pyrazole ring
can undergo electrophilic substitution, typically at the C4 position. The hydroxyl group can be
alkylated, acylated, or participate in hydrogen bonding. The tautomeric equilibrium between the
pyrazol-3-ol and pyrazol-3-one forms is a key aspect of its chemistry.[4]

Biological and Pharmacological Context
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While no specific biological activities have been reported for 1-lsopropyl-1H-pyrazol-3-ol, the
pyrazole scaffold is a well-established pharmacophore in medicinal chemistry. Pyrazole
derivatives have been shown to exhibit a wide range of pharmacological activities, including:

Anti-inflammatory[2][6]

Analgesic[7]

Antimicrobial[8]

Anticancer|[6]

Anticonvulsant[1]

The biological activity of pyrazole derivatives is highly dependent on the nature and position of
the substituents on the pyrazole ring. The isopropyl group at the N1 position and the hydroxyl
group at the C3 position of the target compound could impart specific pharmacological
properties, making it a candidate for further investigation in drug discovery programs.

Diagram 2: General Pharmacological Activities of the Pyrazole Core
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Caption: Diverse pharmacological activities associated with the pyrazole scaffold.

Conclusion

1-Isopropyl-1H-pyrazol-3-ol is a heterocyclic compound with potential for further research,
particularly in the field of medicinal chemistry. While experimental data on its physical and
chemical properties are scarce, this guide provides a summary of available predicted data and
outlines a plausible synthetic route. The established broad-spectrum biological activity of the
pyrazole class of compounds suggests that 1-Isopropyl-1H-pyrazol-3-ol may possess
interesting pharmacological properties that warrant future investigation. Further experimental
work is required to fully characterize this compound and explore its potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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